![molecular formula C14H18N2O2S2 B2701969 N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]benzenesulfonamide CAS No. 946304-05-8](/img/structure/B2701969.png)

N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

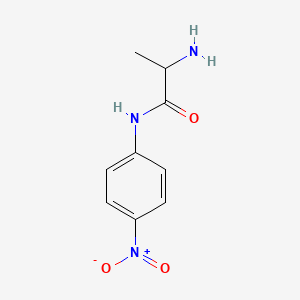

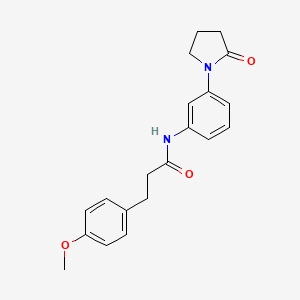

“N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]benzenesulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also has a benzenesulfonamide group, which consists of a benzene ring bonded to a sulfonamide group (-SO2NH2). The molecule also contains a dimethylamino group (-N(CH3)2), which is a common functional group in organic chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiophene and benzene rings would likely contribute to the compound’s stability. The dimethylamino group could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The thiophene ring, for example, might undergo electrophilic aromatic substitution reactions. The sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonamide and dimethylamino groups might increase its solubility in polar solvents. The compound’s melting and boiling points, density, and other properties would be determined by factors such as its molecular weight and the strength of the intermolecular forces .Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationships and Pharmacology

- Biphenylsulfonamides, which are structurally related to the compound , have been identified as a novel series of endothelin-A (ETA) selective antagonists. These compounds, including BMS-187308, have shown improved binding and functional activity, as well as oral activity in inhibiting the pressor effect caused by an ET-1 infusion in rats (Murugesan et al., 1998).

Synthesis and Structural Analysis

- The synthesis and crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide were achieved, providing insights into molecular docking and bioassay studies as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).

Biochemical Evaluation

- N-(4-phenylthiazol-2-yl)benzenesulfonamides, including compounds with structural similarities to the query compound, have been synthesized and evaluated as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds have shown promising results in vitro and in vivo for blocking rat and gerbil kynurenine 3-hydroxylase (Röver et al., 1997).

Enzyme Inhibition and Molecular Docking

- Schiff bases derived from sulfa drugs, including dimethylamino benzenesulfonamide derivatives, have been characterized and evaluated for their effects on various enzyme activities. The molecular docking studies provided insights into the binding interactions between these compounds and the enzymes (Alyar et al., 2019).

Antimicrobial Activity

- Some benzenesulfonamide derivatives, like 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino) derivatives, have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. The compounds displayed interesting antimicrobial activity, with some showing higher activity compared to reference drugs (Ghorab et al., 2017).

Fluorescent Probe Development

- N-butyl-4-amino-1,8-naphthalimide, incorporating the benzenesulfonamide group, was used in the development of a highly sensitive and selective fluorescent probe. This probe was effective for discrimination of thiophenols over aliphatic thiols, demonstrating its potential in environmental and biological sciences (Wang et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S2/c1-16(2)14(12-8-9-19-11-12)10-15-20(17,18)13-6-4-3-5-7-13/h3-9,11,14-15H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRAEEGDZKTQMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)C1=CC=CC=C1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-furfuryl)-N''-[2-(2-furyl)-2-morpholino-ethyl]oxamide](/img/structure/B2701888.png)

![1-[(2-Methylpyrazol-3-yl)methyl]piperazine;trihydrochloride](/img/structure/B2701896.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2701898.png)

![N-(cyanomethyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2701901.png)

![4-[(4-Bromophenyl)sulfonyl]-6-methyl-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B2701903.png)

![2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2701905.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2701907.png)

![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2701908.png)